Home > Products > Screening Compounds P142201 > 2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid
2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid - 2097950-04-2

2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid

Catalog Number: EVT-1768392
CAS Number: 2097950-04-2
Molecular Formula: C11H16N2O4
Molecular Weight: 240.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Acortatarin A

  • Compound Description: Acortatarin A (1) is a spiroalkaloid identified as a Maillard reaction product from heating glucose and S-allyl-l-cysteine, the primary sulfur-containing amino acid in garlic. Sensory analysis revealed it possesses a bitter taste with a specific taste threshold. []

Pollenopyrroside A

  • Compound Description: Similar to Acortatarin A, Pollenopyrroside A (2) is a spiroalkaloid formed during the Maillard reaction between glucose and S-allyl-l-cysteine. It also exhibits a bitter taste profile. []

Epi-acortatarin A

  • Compound Description: Epi-acortatarin A (3) is another spiroalkaloid identified as a product of the Maillard reaction between glucose and S-allyl-l-cysteine, demonstrating a bitter taste. []

Xylapyrroside A

  • Compound Description: Xylapyrroside A (4) is a spiroalkaloid, identified, like the previous three compounds, as a product of the Maillard reaction between glucose and S-allyl-l-cysteine. It also exhibits a bitter taste. []

5-Hydroxymethyl-1-[(5-hydroxymethyl-2-furanyl)methyl]-1H-pyrrole-2-carbaldehyde

  • Compound Description: This compound (5) is a novel Maillard reaction product resulting from heating glucose and S-allyl-l-cysteine. Sensory analysis determined it to have a bitter taste. []

3-(Allylthio)-2-(2-formyl-5-hydroxymethyl-1H-pyrrol-1-yl)propanoic acid

  • Compound Description: This novel compound (6) is a product of the Maillard reaction between glucose and S-allyl-l-cysteine. It lacks inherent taste but exhibits significant "kokumi" flavor-enhancing properties. []

(4S)-4-(Allylthiomethyl)-3,4-dihydro-3-oxo-1H-pyrrolo[2,1-c][1,4]oxazine-6-carbaldehyde

  • Compound Description: Another novel compound (7) formed during the Maillard reaction between glucose and S-allyl-l-cysteine, it exhibits a bitter taste. []

(2R)-3-(allylthio)-2-[(4R)-4-(allylthiomethyl)-6-formyl-3-oxo-3,4-dihydropyrrolo-[1,2-a]pyrazin-2(1H)-yl]propanoic acid

  • Compound Description: This novel compound (8), identified as a Maillard reaction product of glucose and S-allyl-l-cysteine, shows a bitter taste profile. []

(2R)-3-(allylthio)-2-((4S)-4-(allylthiomethyl)-6-formyl-3-oxo-3,4-dihydropyrrolo-[1,2-a]pyrazin-2(1H)-yl)propanoic acid

  • Compound Description: This novel compound (9), like its diastereomer (8), is a product of the Maillard reaction between glucose and S-allyl-l-cysteine and possesses a bitter taste. []

4-{N′-[5-(4,6-Dioxo-hexahydrothieno[3,4-c]pyrrol-3-yl)-pentanoyl]hydrazino}-4-oxo-butyric acid 2-[2,2′:5′,2″]terthiophen-3′-yl-ethyl ester

  • Compound Description: This compound (4 in the cited paper) is a terthiophene derivative synthesized as a precursor for creating biotin-functionalized polyterthiophene copolymers. []

Properties

CAS Number

2097950-04-2

Product Name

2-(5-ethyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid

IUPAC Name

2-(5-ethyl-4,6-dioxo-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)propanoic acid

Molecular Formula

C11H16N2O4

Molecular Weight

240.26 g/mol

InChI

InChI=1S/C11H16N2O4/c1-3-13-9(14)7-4-12(6(2)11(16)17)5-8(7)10(13)15/h6-8H,3-5H2,1-2H3,(H,16,17)

InChI Key

BVZVTJVJVHTTJD-UHFFFAOYSA-N

SMILES

CCN1C(=O)C2CN(CC2C1=O)C(C)C(=O)O

Canonical SMILES

CCN1C(=O)C2CN(CC2C1=O)C(C)C(=O)O

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